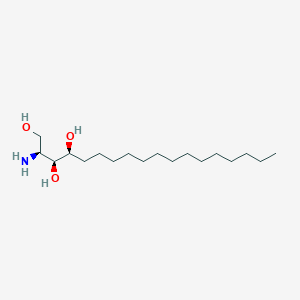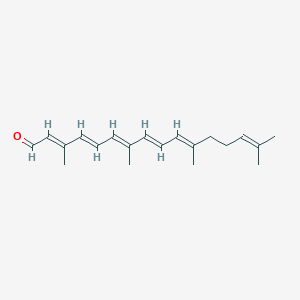
All-trans-1,6-seco-1,2-didehydroretinal
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
All-trans-1,6-seco-1,2-didehydroretinal is a seco retinoid formed by fission of the cyclohexene ring with addition of a hydrogen atom at each terminal group thus created.
Aplicaciones Científicas De Investigación
Role in Embryonic Development
All-trans-1,6-seco-1,2-didehydroretinal, along with its precursors and metabolites, plays a significant role in early developmental stages of organisms. Studies on Xenopus embryos have demonstrated the presence and distribution of all-trans-retinol, didehydroretinol, and all-trans-retinal, showing that these compounds do not coincide with the distribution of certain retinoic acids but share similarities with the patterns of all-trans-retinoic acid and all-trans-retinoyl beta-glucuronide (Creech Kraft et al., 1994). Another study on Xenopus embryos revealed that the embryonic metabolism of exogenous all-trans-3,4-didehydroretinol leads to significant abnormalities in posterior regions, suggesting a critical role in morphogenesis (Creech Kraft, Kimelman, & Juchau, 1995).
Analytical Techniques in Biochemistry
High-Performance Liquid Chromatography (HPLC) has been utilized to analyze compounds like all-trans-retinyl and 3,4-didehydroretinyl in tissue extracts, highlighting the importance of these compounds in biochemical research and their distribution in different body compartments (Tsin et al., 1984).
Role in Neuronal Development
Studies have shown that all-trans 3,4-didehydroretinoic acid, similar to all-trans-retinoic acid, supports the survival and differentiation of embryonic chick neurons, indicating its significance in neuronal development. The mechanism involves binding to and activation of nuclear retinoid receptors (Repa et al., 1996).
Interaction with Cellular and Nuclear Receptors
All-trans-3,4-Didehydroretinoic acid (DDRA) has been identified as a biologically active retinoid in human skin. Research indicates that DDRA interacts with cellular retinoic acid-binding proteins and nuclear all-trans-retinoic acid receptors, suggesting a significant role in the control of differentiation and tumorigenesis (Sani, Venepally, & Levin, 1997).
Biochemical and Molecular Biology Studies
The conversion of retinol to 3,4-didehydroretinol has been studied in bullfrog tadpoles, demonstrating the organism's ability to convert retinol to its didehydro derivative. This conversion is significant for understanding the biochemistry of vision and retinoid metabolism in aquatic organisms (Tsin, Alvarez, Fong, & Bridges, 1985).
Propiedades
Fórmula molecular |
C20H28O |
|---|---|
Peso molecular |
284.4 g/mol |
Nombre IUPAC |
(2E,4E,6E,8E,10E)-3,7,11,15-tetramethylhexadeca-2,4,6,8,10,14-hexaenal |
InChI |
InChI=1S/C20H28O/c1-17(2)9-6-10-18(3)11-7-12-19(4)13-8-14-20(5)15-16-21/h7-9,11-16H,6,10H2,1-5H3/b12-7+,14-8+,18-11+,19-13+,20-15+ |
Clave InChI |
LQAJUQDHCUNJJY-OVWFGJEDSA-N |
SMILES isomérico |
CC(=CCC/C(=C/C=C/C(=C/C=C/C(=C/C=O)/C)/C)/C)C |
SMILES canónico |
CC(=CCCC(=CC=CC(=CC=CC(=CC=O)C)C)C)C |
Sinónimos |
acyclo-retinal acycloretinal |
Origen del producto |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




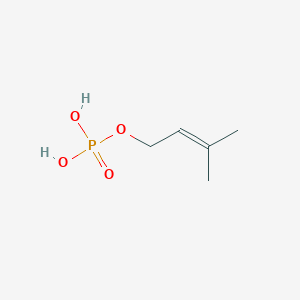


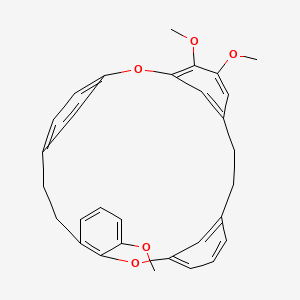
![N-[[(1R,2S,3S,4R)-3-(2-amino-1H-imidazol-5-yl)-2-(2-amino-5-oxo-1,4-dihydroimidazol-4-yl)-4-[[(4-bromo-1H-pyrrole-2-carbonyl)amino]methyl]cyclobutyl]methyl]-4-bromo-1H-pyrrole-2-carboxamide](/img/structure/B1254021.png)


![3,4,7a,7b-Tetrahydro-7-[(1,2,4a,5,6,7,8,8a-octahydro-2-methylnaphthalene-1-yl)carbonyl]-7,7b-dihydroxyfuro[2,3,4-gh]pyrrolidine-2,6(2aH,7H)-dione](/img/structure/B1254025.png)
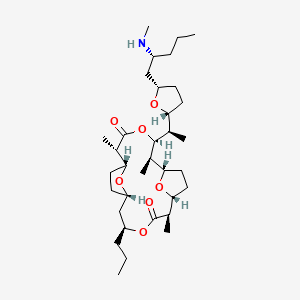
![(1S,2S,3S,11R,14S)-3-[(1S,2S,3S,11R,14S)-14-ethyl-2-hydroxy-18-methyl-13,17-dioxo-15,16-dithia-10,12,18-triazapentacyclo[12.2.2.01,12.03,11.04,9]octadeca-4,6,8-trien-3-yl]-2-hydroxy-14,18-dimethyl-15,16-dithia-10,12,18-triazapentacyclo[12.2.2.01,12.03,11.04,9]octadeca-4,6,8-triene-13,17-dione](/img/structure/B1254028.png)

